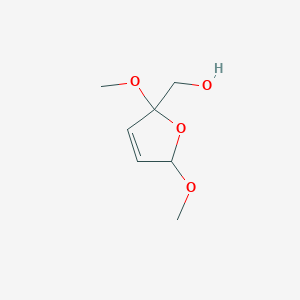
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the oxidation of SF₅-containing anisole, phenols, and anilines by lead tetraacetate, leading to the formation of SF₅-substituted nitriles and esters. This synthesis pathway highlights the role of lead compounds in facilitating the conversion of aromatic to aliphatic SF₅-containing compounds (Vida et al., 2014). Additionally, fluorinated heterometallic β-diketonates containing lead and divalent transition metals have been synthesized, demonstrating the compound's applicability as a volatile precursor for mixed-metal fluorides synthesis (Navulla et al., 2011).
Molecular Structure Analysis
Lead complexes, such as lead thiohydroxamato complexes, exhibit a trigonal bipyramidal geometry, with sulfur atoms and the stereochemically active electron lone pair on Pb²⁺ occupying equatorial positions. This structural arrangement underscores the versatility of lead in forming diverse geometrical configurations (Abu-Dari et al., 1990).
Chemical Reactions and Properties
Lead(II) hexafluoroacetylacetonate complexes have been characterized, demonstrating the potential of lead(II) compounds in forming dimeric units and participating in weak directional intermolecular interactions. These properties are pivotal in the development of lead(II)-based coordination compounds (Marandi et al., 2009).
Physical Properties Analysis
The synthesis and structural determination of complexes like bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) shed light on the coordination chemistry of lead, revealing how the metal's coordination sphere can be influenced by ligand types. These insights are essential for understanding the physical properties of lead complexes (Malik et al., 1999).
Chemical Properties Analysis
The study of lead(II) carboxylate structures, such as lead(II) formate and lead(II) acetate trihydrate, provides valuable information on the coordination environments of lead(II) and the impact of different ligands on the metal's chemical properties. These analyses are crucial for the application of lead(II) compounds in various chemical processes (Harrison & Steel, 1982).
Wirkmechanismus
Target of Action
Similar compounds like hexafluoroacetylacetone have been known to form metal-chelate complexes with various metal ions such as cu (ii), ni (ii), co (ii), nd (iii), rh (iii), fe (iii) and cr (iii) . These complexes can interact with various biological targets, influencing their function.
Mode of Action
It’s likely that the compound interacts with its targets through the formation of metal-chelate complexes, as is the case with similar compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+). For instance, the compound should be stored under nitrogen and protected from light .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) can be achieved by reacting lead(II) acetate with 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-ol in the presence of a base. The resulting product can be purified by recrystallization.", "Starting Materials": [ "Lead(II) acetate", "1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-ol to a solution of lead(II) acetate in a suitable solvent", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Stir the reaction mixture at a suitable temperature for a suitable amount of time", "Allow the reaction mixture to cool and filter to remove any solids", "Recrystallize the resulting product from a suitable solvent to obtain pure 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)" ] } | |
CAS-Nummer |
19648-88-5 |
Produktname |
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) |
Molekularformel |
C10H2F12O4Pb |
Molekulargewicht |
621 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;lead(2+) |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |
InChI-Schlüssel |
VPDFYHDIFAQDGC-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
Kanonische SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



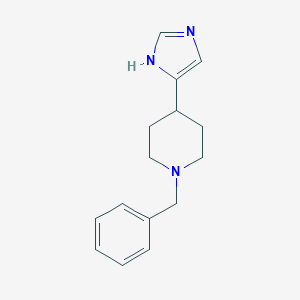
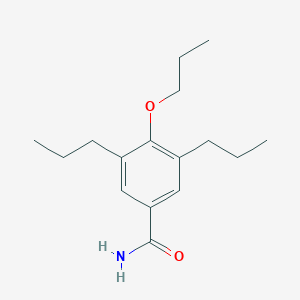
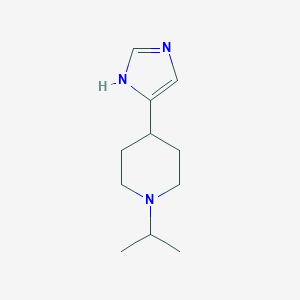

![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
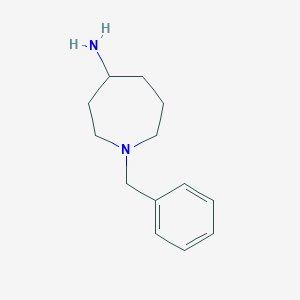
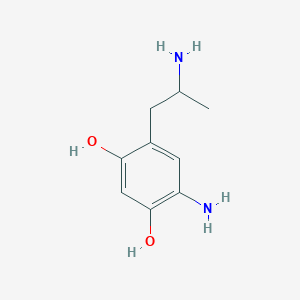
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)

![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
